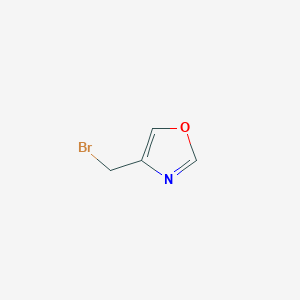

4-(Bromomethyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAHYLYAIBFWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657322 | |

| Record name | 4-(Bromomethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065073-37-1 | |

| Record name | 4-(Bromomethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Oxazole Motif and the Utility of 4-(Bromomethyl)oxazole

An In-depth Technical Guide to 4-(Bromomethyl)oxazole: A Versatile Synthetic Building Block

The oxazole ring system, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have led to its incorporation into a multitude of biologically active compounds, including approved drugs and clinical candidates.[2][4] Oxazole derivatives exhibit a wide spectrum of pharmacological activities, such as anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4][5][6]

This compound emerges as a particularly valuable synthetic intermediate for the construction of complex molecular architectures. Its structure combines the stable, biologically relevant oxazole core with a highly reactive bromomethyl group. This functional handle serves as a versatile anchor for introducing the oxazole moiety into target molecules through various chemical transformations. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, designed for researchers, scientists, and drug development professionals.

Part 1: Core Chemical Properties and Structural Analysis

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis, including reaction planning, purification, and characterization.

Physicochemical Data Summary

The core properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(bromomethyl)-1,3-oxazole |

| CAS Number | 1065073-37-1[7] |

| Molecular Formula | C₄H₄BrNO |

| Molecular Weight | 161.99 g/mol |

| Canonical SMILES | C1=C(N=CO1)CBr |

| InChI Key | QUAHYLYAIBFWNF-UHFFFAOYSA-N |

| Purity | Typically ≥95% |

| Storage | Recommended to keep in the freezer. |

Structural Representation

The structure of this compound features a planar, aromatic oxazole ring. The bromomethyl group at the C4 position is the primary site of reactivity, functioning as a potent electrophile.

Caption: Structure of this compound.

Spectroscopic Characterization

-

NMR Spectroscopy (¹H and ¹³C): Proton NMR would characteristically show signals for the oxazole ring protons and a singlet for the methylene (-CH₂-) protons of the bromomethyl group. Carbon NMR would show distinct peaks for the three carbons of the oxazole ring and the methylene carbon.[8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would reveal a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of the oxazole ring.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C=N, and C-O stretching vibrations within the oxazole ring.[11][12][13]

Part 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound is rooted in its straightforward preparation and the predictable reactivity of its bromomethyl group.

Synthetic Workflow

A common and effective method for synthesizing substituted bromomethyl oxazoles involves a two-step sequence starting from a corresponding carboxylic acid ester. This strategy relies on a reduction followed by bromination.

Caption: General synthetic workflow for bromomethyl oxazoles.

Exemplary Synthetic Protocol: Preparation of a Substituted Analog

This protocol is adapted from the synthesis of 4-(bromomethyl)-2-chlorooxazole, illustrating the core chemical transformations.

Step 1: Reduction of Ethyl 2-Chlorooxazole-4-carboxylate

-

Dissolve ethyl 2-chlorooxazole-4-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise while maintaining the low temperature. The stoichiometry is critical and typically requires around 2.2 equivalents.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.

-

Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxymethyl-2-chlorooxazole, which is often used in the next step without further purification.

Step 2: Bromination of 4-Hydroxymethyl-2-chlorooxazole

-

Dissolve the crude 4-hydroxymethyl-2-chlorooxazole from the previous step in anhydrous dichloromethane.

-

Add phosphorus tribromide (PBr₃) dropwise at room temperature.[14] Alternatively, reagents like carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) can be used.

-

Stir the reaction at room temperature and monitor its completion by TLC.

-

Carefully quench the reaction by adding it to an ice-cold saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to afford the pure 4-bromomethyl-2-chlorooxazole.

Core Reactivity

The chemical reactivity of this compound is dominated by the electrophilic nature of the bromomethyl group. Bromide is an excellent leaving group, making the methylene carbon highly susceptible to attack by a wide range of nucleophiles.[15][16]

Caption: Nucleophilic substitution at the bromomethyl group.

-

Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with various nucleophiles, including amines, thiols, alkoxides, and carbanions.[16][17] This reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse functional groups and the extension of molecular scaffolds.

-

Palladium-Catalyzed Cross-Coupling: In more complex derivatives, such as 4-bromomethyl-2-chlorooxazole, selective cross-coupling reactions can be performed. The bromomethyl position is typically more reactive in Stille and Suzuki couplings than a chloro-substituent on the oxazole ring, allowing for sequential functionalization.[18] This differential reactivity provides a powerful tool for building molecular diversity.

Part 3: Applications in Drug Discovery and Development

The oxazole moiety is a well-established pharmacophore, and this compound provides a direct and efficient entry point for its incorporation into novel drug candidates.[1][15]

Role as a Key Building Block

Medicinal chemists utilize this compound to synthesize libraries of compounds for biological screening. The ability to easily react it with a wide array of nucleophiles enables the rapid generation of diverse analogs, which is a crucial step in structure-activity relationship (SAR) studies.[15][19]

Caption: Role of this compound in a drug discovery workflow.

Therapeutic Areas of Interest

Derivatives synthesized from bromomethyl oxazoles have shown promise in several therapeutic areas:

-

Anticancer Agents: Many oxazole-containing compounds exhibit potent antiproliferative activity, often by inhibiting critical cellular processes like tubulin polymerization.[19]

-

Anti-inflammatory Drugs: The oxazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a key step in a concise synthesis of the NSAID Oxaprozin involves the C-alkylation of a malonate carbanion with a 2-(bromomethyl)oxazole analog.[16][20]

-

PDE4 Inhibitors: Optimization of oxazole-based compounds has led to the discovery of potent phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory diseases.[5]

General Protocol: Synthesis of a 4-(Aminomethyl)oxazole Derivative

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

-

Dissolve the amine (1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the amine solution at room temperature.

-

Stir the reaction mixture for 2-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to obtain the desired 4-(aminomethyl)oxazole derivative.

Part 4: Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed and may cause respiratory irritation.[21] Due to its nature as an alkyl halide, it should be considered a potential skin and eye irritant.[21]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage in a freezer is recommended.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its combination of a biologically significant oxazole core and a reactive bromomethyl handle provides a reliable and efficient means to synthesize diverse molecular structures. The straightforward reactivity, particularly in nucleophilic substitution reactions, allows for its broad application in constructing compound libraries for drug discovery and in the targeted synthesis of complex, biologically active molecules. A solid understanding of its properties, synthesis, and reactivity empowers researchers to fully leverage its potential in developing the next generation of therapeutics.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of oxazole-based PDE4 inhibitors with picomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. rsc.org [rsc.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxazole [webbook.nist.gov]

- 12. rjpbcs.com [rjpbcs.com]

- 13. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buy 5-(Bromomethyl)oxazole | 127232-42-2 [smolecule.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole | C6H8BrNO | CID 12793289 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(Bromomethyl)oxazole CAS number and molecular weight

An In-depth Technical Guide to 4-(Bromomethyl)oxazole for Advanced Research

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, synthetic pathways, reactivity profile, and its strategic applications in medicinal chemistry.

Core Compound Identification and Properties

This compound is a substituted oxazole featuring a reactive bromomethyl group at the 4-position. This functional handle is key to its utility as a versatile intermediate for introducing the oxazole scaffold into more complex molecular architectures.

Physicochemical and Structural Data

A summary of the fundamental properties of this compound is presented below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1065073-37-1 | [1][2][3] |

| Molecular Formula | C₄H₄BrNO | [1][4] |

| Molecular Weight | 161.98 g/mol | [1][4] |

| IUPAC Name | 4-(bromomethyl)-1,3-oxazole | [2] |

| SMILES | C1=C(N=CO1)CBr | |

| InChI Key | QUAHYLYAIBFWNF-UHFFFAOYSA-N | [2] |

Synthesis and Elaboration: Strategic Pathways

The synthesis of functionalized oxazoles is a cornerstone of heterocyclic chemistry. While a specific, detailed synthesis for the parent this compound is not extensively documented in primary literature, its preparation can be inferred from established methodologies for analogous structures. The oxazole ring itself is a common motif in a wide array of natural products and synthetic molecules, and its synthesis has been approached through various classic and modern strategies.[5]

Retrosynthetic Logic and Key Methodologies

A common and effective strategy for installing the bromomethyl group involves a two-step sequence from a more stable precursor, such as an ester. This approach avoids handling potentially unstable intermediates and allows for late-stage functionalization.

A plausible synthetic workflow is outlined below:

Caption: Generalized synthesis of a this compound analogue.

This pathway, adapted from the synthesis of 4-bromomethyl-2-chlorooxazole, highlights a robust method. The initial step involves the reduction of an ester at the 4-position to the corresponding alcohol. This intermediate is then subjected to bromination to yield the target bromomethyl functionality.[6]

Alternative established methods for oxazole ring formation include:

-

Van Leusen Oxazole Synthesis: A powerful method reacting aldehydes with tosylmethyl isocyanide (TosMIC).[5][7]

-

Robinson-Gabriel Synthesis: Involves the cyclodehydration of α-acylamino ketones.[8]

-

Bredereck Reaction: The reaction of α-haloketones with amides.[7]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the dual reactivity of its structure: the electrophilic bromomethyl group and the aromatic oxazole core.

Reactions at the Bromomethyl Group

The primary bromide is an excellent electrophile, making it highly susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide range of functionalities.

-

Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, thiols, and alkoxides to form new C-N, C-S, and C-O bonds, respectively. This is a primary route for incorporating the oxazole moiety into larger molecules.[7]

-

Alkylation Reactions: It serves as a potent C-alkylating agent, crucial for constructing more complex carbon skeletons.[7]

Reactions Involving the Oxazole Ring

The oxazole ring possesses a distinct reactivity profile. It is a π-excessive heterocycle, but the nitrogen atom also imparts pyridine-like properties.

-

Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic substitution, although it is less reactive than imidazole. The reaction typically occurs at the C5 position, and the presence of activating groups enhances reactivity.[8][9]

-

Palladium-Catalyzed Cross-Coupling: In analogues like 4-bromomethyl-2-chlorooxazole, palladium-catalyzed reactions such as Stille and Suzuki couplings show high selectivity for the 4-bromomethyl position over the 2-chloro position, enabling sequential functionalization.[10] This highlights the potential for selective, stepwise elaboration of the oxazole core.

-

Cycloaddition Reactions: The furan-like oxygen atom allows the oxazole to act as a diene in Diels-Alder reactions, providing a pathway to synthesize pyridine or furan derivatives.[8]

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[5] These activities include anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[7][8][9]

The utility of this compound lies in its role as a versatile building block to access novel oxazole-containing compounds for drug discovery programs.[11][12] Its reactive handle allows for its incorporation into diverse molecular libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound requires careful handling to ensure laboratory safety.

Hazard Profile and Personal Protective Equipment (PPE)

-

Hazards: The presence of the bromomethyl group suggests the compound is likely an irritant and a lachrymator. Alkylating agents can be harmful if inhaled, ingested, or absorbed through the skin.[11]

-

Precautions: All handling should be performed in a well-ventilated fume hood.[13][14]

-

PPE: Standard PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory.[11][13][14]

Storage and Stability

-

Storage Conditions: To maintain chemical integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[13][14] Several suppliers recommend storage in a freezer.[2][15]

-

Incompatibilities: Store away from strong oxidizing agents and bases.[11]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is rooted in the versatile reactivity of both its bromomethyl group and its oxazole core. For medicinal chemists and synthetic researchers, it represents a key tool for the efficient construction of novel, biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount to fully leveraging its potential in accelerating drug discovery and development programs.

References

- 1. CAS 1065073-37-1 | 4-Bromomethyl-oxazole - Synblock [synblock.com]

- 2. 4-Bromomethyl-oxazole | 1065073-37-1 [sigmaaldrich.com]

- 3. This compound - CAS:1065073-37-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. scbt.com [scbt.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Buy 5-(Bromomethyl)oxazole | 127232-42-2 [smolecule.com]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. copbela.org [copbela.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. aksci.com [aksci.com]

- 14. echemi.com [echemi.com]

- 15. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-(Bromomethyl)oxazole

Introduction: The Synthetic Potential of 4-(Bromomethyl)oxazole

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the oxazole ring is a privileged structure, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. This compound is a versatile bifunctional molecule, featuring a stable aromatic oxazole core and a highly reactive bromomethyl group. This combination makes it a valuable building block for the synthesis of more complex molecules, allowing for the strategic introduction of the oxazole moiety into larger structures. The ability to perform selective chemical transformations on the bromomethyl group, such as nucleophilic substitutions, opens up a wide array of possibilities for creating novel derivatives with potential therapeutic applications. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization and utilization in a research setting.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 4-(bromomethyl)-1,3-oxazole, is characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom, with a bromomethyl substituent at the C4 position. The presence of the electronegative bromine atom and the aromatic oxazole ring dictates the distinct spectroscopic features of this molecule.

An In-depth Technical Guide to the Solubility and Stability of 4-(Bromomethyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-(Bromomethyl)oxazole is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its utility as a reactive intermediate for the introduction of the oxazole moiety into complex molecular architectures necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive analysis of the solubility and stability of this compound, offering both theoretical insights and detailed experimental protocols. By elucidating the causality behind its behavior in various solvent systems and under diverse environmental conditions, this document aims to empower researchers to optimize its storage, handling, and application in their synthetic endeavors, thereby ensuring reproducibility and success in drug discovery and development workflows.

Introduction: The Strategic Importance of this compound

The oxazole ring is a privileged scaffold in numerous biologically active compounds and approved pharmaceuticals. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound, with its reactive bromomethyl group, serves as a versatile precursor for the synthesis of a wide array of substituted oxazoles. The inherent reactivity of the C-Br bond makes it highly susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups.

However, this high reactivity also presents challenges regarding the compound's stability and handling. A comprehensive understanding of its solubility in common laboratory solvents is paramount for designing robust reaction and purification protocols. Similarly, a detailed stability profile is crucial for establishing appropriate storage conditions and predicting potential degradation pathways that could impact product purity and yield. This guide provides the foundational knowledge and practical methodologies to navigate these challenges effectively.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available, specific quantitative solubility and stability data is not extensively reported in the public domain, necessitating experimental determination for specific applications.

| Property | Value | Source |

| IUPAC Name | 4-(bromomethyl)-1,3-oxazole | [1] |

| CAS Number | 1065073-37-1 | [1] |

| Molecular Formula | C₄H₄BrNO | [1] |

| Molecular Weight | 161.99 g/mol | [1] |

| Appearance | Not specified (often a solid) | |

| Storage Temperature | Keep in the Freezer | [1] |

Solubility Profile: A Theoretical and Practical Approach

The solubility of this compound is a critical parameter for its use in synthesis. Based on its structure, which contains both a polar oxazole ring and a less polar bromomethyl group, it is expected to exhibit solubility in a range of organic solvents.

Theoretical Considerations

The principle of "like dissolves like" provides a preliminary guide to solvent selection. The oxazole ring, with its heteroatoms, contributes to the molecule's polarity, suggesting potential solubility in polar aprotic solvents. The bromomethyl group, being less polar, suggests solubility in solvents of moderate to low polarity. Therefore, a broad solubility profile across various organic solvents is anticipated. For a related compound, 2-Bromomethyl-4,5-diphenyl-oxazole, it is expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.[2]

Experimental Determination of Solubility

Given the lack of quantitative public data, a systematic experimental approach is necessary to determine the precise solubility of this compound in various solvents.

Caption: A generalized workflow for the experimental determination of solubility.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., dichloromethane, tetrahydrofuran, acetone, ethyl acetate, methanol, water).

-

Preparation of Saturated Solution: In a series of vials, add an excess amount of this compound to a known volume of each selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.

-

Gravimetric Analysis: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is a critical consideration for its long-term storage and use in chemical reactions. The primary mode of degradation is expected to be through nucleophilic attack on the electrophilic carbon of the bromomethyl group.

General Stability and Storage

Safety Data Sheets for similar compounds indicate that this compound is generally stable under recommended storage conditions. To ensure its integrity, the following precautions should be taken:

-

Storage: Store in a tightly sealed container in a freezer.[1] For long-term storage, a cool, dry, and well-ventilated area is recommended.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, hydrogen bromide, and nitrogen oxides.

Key Factors Influencing Stability

The presence of water can lead to the hydrolysis of the bromomethyl group to the corresponding hydroxymethyl derivative. The rate of hydrolysis is expected to be dependent on pH and temperature.

-

Under acidic or basic conditions: The hydrolysis of a related compound, an ethyl 2-chlorooxazole-4-carboxylate, was observed under both acidic and basic conditions, indicating the susceptibility of the oxazole core and its substituents to pH-mediated degradation.

Elevated temperatures can accelerate decomposition. It is crucial to determine the thermal decomposition profile to establish safe handling and reaction temperatures.

Exposure to light, particularly UV radiation, can potentially induce degradation. While specific photostability data for this compound is not available, it is good practice to store it in amber vials or protected from light.

Experimental Assessment of Stability

A comprehensive stability study should be conducted to quantify the degradation of this compound under various stress conditions.

Caption: A systematic workflow for assessing the stability of this compound.

-

Method Development: Develop and validate a stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection, that can separate the parent compound from its potential degradation products.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at a controlled temperature.

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at a controlled temperature.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature.

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV lamp).

-

-

Time-Point Analysis: At specified time intervals, withdraw an aliquot from each stress condition, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

-

Degradant Identification: If significant degradation is observed, utilize techniques such as LC-MS to identify the structure of the major degradants.

Conclusion and Recommendations

This compound is a valuable yet reactive building block. This guide has synthesized the available information and provided a clear roadmap for the experimental determination of its solubility and stability.

Key Recommendations for Researchers:

-

Assume Reactivity: Due to the presence of the bromomethyl group, handle this compound as a potential irritant and lachrymator, using appropriate personal protective equipment.

-

Prioritize Cold Storage: Store this compound in a freezer under an inert atmosphere to minimize degradation.

-

Conduct Solvent Scouting: Before embarking on large-scale reactions, perform small-scale solubility tests in a range of solvents to identify the optimal medium for your specific application.

-

Perform Pre-reaction Stability Checks: If the intended reaction conditions are harsh (e.g., high temperature, extreme pH), consider performing a preliminary stability study to assess the compound's compatibility.

By adhering to these guidelines and employing the detailed experimental protocols outlined herein, researchers can confidently and effectively utilize this compound in their synthetic campaigns, ultimately accelerating the pace of discovery and innovation in drug development and materials science.

References

The Strategic Application of 4-(Bromomethyl)oxazole in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Oxazole Scaffold as a Privileged Motif in Drug Discovery

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions with biological targets have cemented its status as a "privileged scaffold."[1][3] Oxazole-containing compounds are found in numerous clinical drugs, demonstrating a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] The oxazole moiety can act as a bioisostere for amide and ester groups, offering improved pharmacokinetic profiles.[1] Among the various functionalized oxazole building blocks, 4-(bromomethyl)oxazole emerges as a particularly versatile and reactive intermediate, providing a strategic entry point for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is critical for its utility. While various methods exist for constructing the oxazole ring, a practical and scalable approach to the 4-substituted building block often starts from readily available precursors like ethyl 2-chlorooxazole-4-carboxylate. A logical and field-proven pathway involves a two-step reduction and bromination sequence.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 4-(bromomethyl)-2-chlorooxazole.

Step 1: Reduction of Ethyl Oxazole-4-carboxylate to (Oxazol-4-yl)methanol

-

Reaction Setup: To a flame-dried, three-necked flask under an inert argon atmosphere, add a solution of ethyl oxazole-4-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 eq., typically 1.0 M in hexanes) dropwise via a syringe, maintaining the internal temperature below -70 °C. The addition of a strong reducing agent like DIBAL-H is crucial for the clean conversion of the ester to the primary alcohol without affecting the oxazole ring.

-

Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). This is a critical step to safely decompose the excess aluminum hydride and form a filterable precipitate.

-

Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (oxazol-4-yl)methanol, which is often of sufficient purity for the next step.

Step 2: Bromination of (Oxazol-4-yl)methanol to this compound

-

Reaction Setup: Dissolve the crude (oxazol-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under an argon atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: Add phosphorus tribromide (PBr₃) (0.5 eq.) dropwise. The choice of PBr₃ is effective for converting primary alcohols to bromides with minimal side reactions. Carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃) is an alternative (Appel reaction) that can also be employed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching: Slowly pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.

-

Work-up: Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

-

Purification: Concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford pure this compound.

Key Synthetic Transformations and Reactivity

The synthetic utility of this compound is primarily driven by the reactivity of the bromomethyl group, which acts as a potent electrophile for a variety of transformations.

Nucleophilic Substitution: The Gateway to Diverse Functionality

The benzylic-like bromide is an excellent leaving group, facilitating Sɴ2 reactions with a wide range of nucleophiles. This allows for the direct and efficient installation of diverse side chains, which is a cornerstone of library synthesis in drug discovery.

The position of the bromomethyl group on the oxazole ring influences its reactivity.

-

C2-Position: The C2 position is the most electron-deficient carbon in the oxazole ring.[6] A bromomethyl group at C2 is highly activated towards nucleophilic attack due to the inductive effect of both adjacent heteroatoms.

-

C4/C5-Positions: The C4 and C5 positions are more electron-rich. A bromomethyl group at C4 is analogous to a typical benzylic bromide, exhibiting robust but more moderate reactivity compared to the C2-isomer. This can be advantageous, allowing for greater selectivity in molecules with multiple electrophilic sites.

Experimental Protocol: O-Alkylation with a Phenolic Nucleophile

-

Reaction Setup: To a solution of a substituted phenol (1.1 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 eq.).

-

Formation of Nucleophile: Stir the mixture at room temperature for 15-30 minutes to generate the phenoxide nucleophile.

-

Addition of Electrophile: Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.

-

Reaction: Heat the reaction to 50-70 °C and stir for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 4-(phenoxymethyl)oxazole derivative.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

While the bromomethyl group itself is not typically used directly in standard cross-coupling reactions, its precursor, a 4-halooxazole, is. More advanced applications involve using derivatives like 4-(bromomethyl)-2-chlorooxazole, where sequential, site-selective cross-coupling reactions can be performed. The C-Br bond of the bromomethyl group is susceptible to oxidative addition by Pd(0), enabling reactions analogous to Suzuki or Stille couplings.

For the Suzuki coupling of a related 4-(bromomethyl)-2-chlorooxazole, the combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as tri-2-furylphosphine (TFP) was found to be optimal. The electron-rich and bulky nature of the TFP ligand facilitates the oxidative addition step at the sp³-hybridized carbon of the bromomethyl group while promoting the subsequent reductive elimination, leading to higher yields.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established procedures for the coupling of benzylic-type bromides.[7][8]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq.).

-

Inert Atmosphere: Seal the vessel, and purge with argon or nitrogen for 10-15 minutes.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and anhydrous solvent (e.g., 1,4-dioxane/water mixture).

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the 4-(arylmethyl)oxazole product.

Case Study: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

A compelling application of oxazole-containing building blocks is in the development of inhibitors for soluble epoxide hydrolase (sEH). The inhibition of sEH is a promising therapeutic strategy for treating inflammatory and cardiovascular diseases.[9]

The Soluble Epoxide Hydrolase Pathway

Arachidonic acid is metabolized via three main pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). The CYP pathway produces epoxyeicosatrienoic acids (EETs), which have potent anti-inflammatory, vasodilatory, and analgesic properties.[10][11] However, sEH rapidly hydrolyzes these beneficial EETs into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[3] By inhibiting sEH, the concentration and half-life of EETs are increased, enhancing their therapeutic effects.

Caption: The Arachidonic Acid Cascade and the role of sEH inhibition.

GSK2256294: A Picomolar sEH Inhibitor

GSK2256294 is a potent, selective, and orally active sEH inhibitor that has advanced to clinical trials.[9] It exhibits an IC₅₀ of 27 pM for human sEH.[2] While the exact synthetic route is proprietary, its structure, containing a central triazine ring linked to substituted aromatic moieties, is amenable to construction using a fragment-based approach where a this compound derivative could serve as a key electrophile to introduce one of the side chains via nucleophilic substitution.

The development of molecules like GSK2256294 underscores the power of this compound as a strategic building block for creating high-value, complex drug candidates targeting critical disease pathways.

Physicochemical Properties and Drug-Likeness

The oxazole ring imparts favorable physicochemical properties to a molecule. It is a relatively weak base, with the conjugate acid of the parent oxazole having a pKa of approximately 0.8.[6] This low basicity prevents unwanted protonation under physiological conditions, which can be beneficial for oral absorption and cell permeability. The introduction of substituents via the 4-methyl position allows for fine-tuning of properties like lipophilicity (LogP) and polar surface area (PSA).

| Compound | Molecular Formula | Molecular Weight | Calculated LogP | pKa (Conjugate Acid) |

| This compound | C₄H₄BrNO | 161.99 | ~1.2 | ~0.8 |

| 4-(Phenoxymethyl)oxazole | C₁₀H₉NO₂ | 175.18 | ~2.1 | ~0.8 |

| Note: LogP and pKa values are estimates based on parent compound data and computational models. |

Conclusion and Future Outlook

This compound is a high-value, reactive building block that provides medicinal chemists with a reliable and versatile tool for drug discovery. Its well-defined reactivity in nucleophilic substitution and its potential for use in advanced, sequential cross-coupling strategies allow for the efficient construction of diverse and complex molecular libraries. The successful application of related scaffolds in the synthesis of clinical candidates like the sEH inhibitor GSK2256294 validates the strategic importance of this functionalized heterocycle. As the demand for novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic deployment of this compound and its derivatives is poised to play an increasingly significant role in the development of next-generation medicines.

References

- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. pnas.org [pnas.org]

- 10. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to 4-(Bromomethyl)oxazole in Heterocyclic Synthesis

Introduction: The Oxazole Core and the Rise of a Key Building Block

The oxazole motif, a five-membered heterocycle containing both oxygen and nitrogen, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance as a privileged scaffold.[1][5][6] From potent anti-inflammatory agents to promising anti-cancer drug candidates, the oxazole core imparts favorable pharmacokinetic and pharmacodynamic properties.[5][7] The strategic functionalization of the oxazole ring is therefore a critical endeavor in the pursuit of novel molecular entities. Among the diverse array of functionalized oxazoles, 4-(bromomethyl)oxazole has emerged as a particularly versatile and powerful building block for the synthesis of complex heterocyclic systems.

This technical guide provides an in-depth exploration of this compound as a pivotal reagent in synthetic chemistry. We will delve into its synthesis, explore the nuances of its reactivity, and present detailed protocols for its application in the construction of diverse heterocyclic architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this invaluable synthon.

Synthesis of the Building Block: Crafting this compound

The utility of this compound is predicated on its efficient and scalable synthesis. A common and effective strategy involves a two-step sequence starting from a suitable 4-carboxylate precursor, such as ethyl 2-chlorooxazole-4-carboxylate. This approach is advantageous as the starting material can be prepared on a large scale.

The synthetic pathway typically proceeds as follows:

-

Reduction of the Ester: The ester functionality at the 4-position is first reduced to the corresponding primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is a frequently employed reducing agent for this transformation, offering high yields and clean conversion to 4-(hydroxymethyl)oxazole. The choice of a powerful yet selective reducing agent like DIBAL-H is crucial to avoid over-reduction or side reactions.

-

Bromination of the Alcohol: The resulting 4-(hydroxymethyl)oxazole is then subjected to bromination to furnish the desired this compound. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this conversion, cleanly replacing the hydroxyl group with a bromine atom.[8] This step is often straightforward, yielding the target compound in good purity after a simple workup.

The following diagram illustrates this common synthetic workflow:

Caption: A typical synthetic route to a this compound derivative.

The Reactive Nature of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of the bromomethyl group, which acts as a potent electrophile. This allows for the facile introduction of a wide range of functionalities at the 4-position of the oxazole ring through reactions with various nucleophiles. Furthermore, the presence of other reactive handles on the oxazole core, such as a chloro substituent at the 2-position, opens the door for sequential and regioselective functionalization.[9]

Nucleophilic Substitution Reactions: Building Complexity with Ease

The primary mode of reactivity for this compound is nucleophilic substitution, typically proceeding via an SN2 mechanism. The bromide ion is an excellent leaving group, rendering the methylene carbon highly susceptible to attack by a diverse array of nucleophiles.[10]

Common Nucleophiles and Their Applications:

| Nucleophile | Resulting Functional Group | Significance in Heterocyclic Synthesis |

| Amines | Aminomethyl | Introduction of basic centers, key for biological interactions. |

| Thiols | Thiomethyl | Formation of thioethers, important in various bioactive molecules. |

| Alcohols/Phenols | Alkoxymethyl/Phenoxymethyl | Creation of ether linkages, modifying solubility and electronic properties. |

| Cyanide | Cyanomethyl | A versatile handle for further elaboration into amines, carboxylic acids, etc.[11] |

| Malonates | Alkylated Malonate | Carbon-carbon bond formation for chain extension and further functionalization.[11] |

| Phosphines | Phosphonium Salt | Precursor for Wittig reagents, enabling the formation of alkenes.[11] |

The choice of solvent and base is critical in these reactions to ensure optimal reactivity and minimize side products. For instance, in reactions with amines, a non-nucleophilic base like potassium carbonate is often employed in a polar aprotic solvent such as acetonitrile.[10]

The following diagram depicts the general mechanism of nucleophilic substitution at the bromomethyl group:

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of oxazole-based PDE4 inhibitors with picomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Bromomethyl)oxazole: Discovery, Synthesis, and Applications

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and utility of the versatile heterocyclic building block, 4-(Bromomethyl)oxazole.

Foreword: The Ascendancy of the Oxazole Scaffold in Modern Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in a variety of chemical interactions have led to its incorporation into a vast number of biologically active compounds and functional materials. The inherent stability of the aromatic oxazole core, coupled with the potential for functionalization at multiple positions, makes it an attractive building block for the synthesis of complex molecular architectures. This guide focuses on a particularly reactive and synthetically useful derivative: this compound. While its direct discovery is not prominently documented, its history is intricately linked to the broader development of oxazole chemistry and the quest for efficient synthetic routes to functionalized heterocyclic compounds.

I. Historical Context and the Evolution of Oxazole Synthesis

The history of oxazole synthesis dates back to the late 19th and early 20th centuries with seminal contributions from chemists like Robinson and Gabriel.[2] These early methods, such as the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones, laid the groundwork for accessing the oxazole core.[2] Over the decades, a plethora of synthetic methodologies have been developed, each with its own advantages and limitations. Notable among these are the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the van Leusen reaction utilizing tosylmethyl isocyanide (TosMIC).[3]

The emergence of 4-(halomethyl)oxazoles as key synthetic intermediates is a more recent development, driven by the need for versatile building blocks in drug discovery and natural product synthesis. The bromomethyl group, in particular, serves as a highly reactive handle for introducing a wide range of functionalities through nucleophilic substitution and cross-coupling reactions.

II. Synthetic Methodologies for this compound

While a singular, celebrated "discovery" of this compound is not apparent in the literature, its synthesis logically follows established principles of organic chemistry, primarily involving the functionalization of a pre-formed oxazole ring. The most direct and widely employed strategy involves the bromination of a corresponding hydroxymethyl precursor.

A. The Precursor: Synthesis of 4-(Hydroxymethyl)oxazole

The synthesis of this compound is predicated on the availability of its precursor, 4-(Hydroxymethyl)oxazole. Several synthetic routes can be envisioned for this key intermediate, often starting from readily available amino acids or their derivatives. One plausible pathway begins with serine, a naturally occurring amino acid, which contains the requisite hydroxymethyl group and the foundational atoms for the oxazole ring.

A conceptual workflow for the synthesis of 4-(hydroxymethyl)oxazole from a serine derivative is depicted below. This process would typically involve protection of the amino and carboxylic acid functionalities, followed by cyclization and aromatization to form the oxazole ring.

Figure 1. Conceptual workflow for the synthesis of 4-(Hydroxymethyl)oxazole from a serine derivative.

B. Bromination of 4-(Hydroxymethyl)oxazole: The Key Transformation

With 4-(Hydroxymethyl)oxazole in hand, the pivotal step is the conversion of the hydroxyl group to a bromine atom. This transformation is a standard procedure in organic synthesis, and several reagents are effective for this purpose. A common and efficient method involves the use of phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and a bromine source like carbon tetrabromide (CBr₄).

The reaction with phosphorus tribromide is a well-established method for converting primary alcohols to the corresponding alkyl bromides. The mechanism involves the formation of a phosphite ester intermediate, which is then displaced by a bromide ion.

Detailed Experimental Protocol (Illustrative):

Synthesis of this compound from 4-(Hydroxymethyl)oxazole

-

Reaction Setup: A solution of 4-(Hydroxymethyl)oxazole in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Reagent Addition: Phosphorus tribromide (PBr₃), typically as a solution in the same solvent, is added dropwise to the cooled solution of the alcohol with vigorous stirring. The reaction is exothermic and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Figure 2. Key transformation: Bromination of 4-(Hydroxymethyl)oxazole.

III. Physicochemical Properties and Characterization

This compound, with the CAS number 1065073-37-1, is a solid at room temperature.[4] Its molecular formula is C₄H₄BrNO, corresponding to a molecular weight of 161.98 g/mol .[5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1065073-37-1 |

| Molecular Formula | C₄H₄BrNO |

| Molecular Weight | 161.98 g/mol |

| Appearance | Solid |

The structural elucidation and confirmation of purity of this compound rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxazole ring protons and the methylene protons of the bromomethyl group. The methylene protons (CH₂) adjacent to the bromine atom would appear as a singlet, typically in the downfield region (around 4.5 ppm) due to the deshielding effect of the electronegative bromine atom. The two protons on the oxazole ring would also appear as distinct signals.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the bromomethyl group would be expected in the range of 20-30 ppm, while the oxazole ring carbons would appear in the aromatic region (typically >100 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic oxazole ring and the aliphatic methylene group. The C=N and C=C stretching vibrations of the oxazole ring would also be present in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity).

IV. Synthetic Utility and Applications in Drug Discovery

The synthetic utility of this compound stems from the high reactivity of the bromomethyl group, which makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This allows for the facile introduction of the oxazole moiety into larger and more complex molecules.

A. A Versatile Building Block for Cross-Coupling Reactions

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted oxazoles that would be difficult to synthesize through other means. For instance, a related compound, 4-bromomethyl-2-chlorooxazole, has been shown to be a versatile cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles.

B. Application in the Synthesis of Bioactive Molecules

The oxazole motif is a common feature in many natural products and pharmaceuticals exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific examples of marketed drugs directly synthesized from this compound are not readily found in the public domain, its utility as a key intermediate in the synthesis of pharmacologically active compounds is evident from the broader literature on oxazole chemistry. For example, the related 2-(bromomethyl)oxazole derivatives have been utilized in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. This highlights the potential of bromomethyl oxazoles as crucial building blocks in the development of new therapeutic agents.

Figure 3. The role of this compound as a versatile synthetic intermediate.

V. Conclusion and Future Perspectives

This compound, though not a compound with a celebrated history of discovery, stands as a testament to the ingenuity of synthetic chemists in creating versatile and reactive building blocks. Its synthesis, logically derived from its hydroxymethyl precursor, provides a reliable route to this valuable intermediate. The true significance of this compound lies in its potential as a powerful tool for the construction of complex molecules, particularly in the realm of medicinal chemistry. As the demand for novel therapeutics continues to grow, the utility of such well-defined and reactive scaffolds will undoubtedly increase. Future research will likely focus on expanding the scope of its applications in the synthesis of novel drug candidates and exploring its utility in the development of new materials with unique photophysical or electronic properties.

VI. References

[6] Cornforth, J. W., & Cornforth, R. H. (1949). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96. --INVALID-LINK-- [5] Synblock. (n.d.). CAS 1065073-37-1 | 4-Bromomethyl-oxazole. Retrieved from --INVALID-LINK-- [7] Wikipedia. (2023, October 27). Oxazole. In Wikipedia. Retrieved from --INVALID-LINK-- [4] Benchchem. (n.d.). This compound | 1065073-37-1. Retrieved from --INVALID-LINK-- Howei Pharm. (n.d.). CAS 1065073-37-1 C4H4BrNO this compound 95+%. Retrieved from --INVALID-LINK-- [8] Vedejs, E., & Fields, S. C. (1997). Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry, 62(18), 6268-6275. --INVALID-LINK-- [9] Cornforth, J. W., & Cornforth, R. H. (1947). 24. A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96-102. --INVALID-LINK-- [10] Apollo Scientific. (n.d.). 4-(Bromomethyl)-1,3-oxazole. Retrieved from --INVALID-LINK-- [3] Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. --INVALID-LINK-- [11] BLD Pharm. (n.d.). 1065073-37-1|this compound. Retrieved from --INVALID-LINK-- [12] Request PDF. (n.d.). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Retrieved from --INVALID-LINK-- [13] AWS. (n.d.). A Silver Mediated One-Step Synthesis of Oxazoles. Retrieved from --INVALID-LINK-- [2] National Center for Biotechnology Information. (n.d.). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Retrieved from --INVALID-LINK-- [1] Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. University of Pittsburgh. --INVALID-LINK-- [14] Yamada, K., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1516-1523. --INVALID-LINK-- [15] D-Scholarship@Pitt. (2011, November 10). The Synthesis of Oxazole-containing Natural Products. Retrieved from --INVALID-LINK-- [16] ABI Chem. (n.d.). 4-Oxazolecarboxylic acid, 2-(bromomethyl)-, ethyl ester;142841-00-7. Retrieved from --INVALID-LINK-- [17] PubMed. (2018). A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. Mini reviews in medicinal chemistry, 18(18), 1547-1565. --INVALID-LINK-- [18] PubMed. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Pharmaceuticals (Basel, Switzerland), 14(2), 174. --INVALID-LINK--

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1065073-37-1 | Benchchem [benchchem.com]

- 5. CAS 1065073-37-1 | 4-Bromomethyl-oxazole - Synblock [synblock.com]

- 6. Cornforth rearrangement - Wikipedia [en.wikipedia.org]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 24. A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. Heterocyclic Mixed Heterocycles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 11. 1065073-37-1|this compound|BLD Pharm [bldpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 14. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]

- 15. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 16. 4-Oxazolecarboxylic acid, 2-(bromomethyl)-, ethyl ester;142841-00-7 [abichem.com]

- 17. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)oxazole for Research and Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-(Bromomethyl)oxazole, a reactive chemical intermediate of significant interest to researchers, scientists, and drug development professionals. Given its classification and inherent reactivity as a potent alkylating agent, a thorough understanding and strict adherence to safety protocols are paramount to mitigate risks in a laboratory setting. This document moves beyond standard safety data sheet (SDS) information to provide in-depth technical insights, explaining the causality behind experimental choices and outlining self-validating safety protocols.

Understanding the Inherent Risks: Chemical Identity and Hazard Profile

This compound is a heterocyclic compound featuring an oxazole ring substituted with a bromomethyl group. This structural feature is the primary determinant of its chemical reactivity and associated hazards.

| Property | Value | Source |

| IUPAC Name | 4-(bromomethyl)-1,3-oxazole | --INVALID-LINK-- |

| CAS Number | 1065073-37-1 | --INVALID-LINK-- |

| Molecular Formula | C₄H₄BrNO | --INVALID-LINK-- |

| Molecular Weight | 161.99 g/mol | --INVALID-LINK-- |

GHS Hazard Classification: While a specific harmonized classification for this compound is not universally available, based on data for structurally similar compounds and its chemical nature, it is anticipated to be classified as:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 1B or 2) : Causes severe skin burns and eye damage or causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 1 or 2A) : Causes serious eye damage or causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1]

The primary toxicological concern stems from the high reactivity of the bromomethyl group. Bromide is an excellent leaving group, making this compound a potent alkylating agent .[2] Alkylating agents are a class of compounds that can introduce an alkyl group into a nucleophilic site in a molecule. In a biological context, this means it can covalently bind to and modify crucial biomacromolecules such as DNA, RNA, and proteins.[3] This indiscriminate reactivity is the mechanistic basis for its toxicity and is why it must be handled with extreme caution. Uncontrolled alkylation of cellular components can lead to:

-

Mutagenicity and Genotoxicity : By alkylating DNA bases, the genetic code can be altered, leading to mutations.[2]

-

Carcinogenicity : Alkylating agents are a well-established class of carcinogens, with the potential to initiate tumor formation.[1][2]

-

Cytotoxicity : Disruption of essential cellular processes through the alkylation of enzymes and other proteins can lead to cell death.[3]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the hazardous nature of this compound, a robust system of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls:

-

Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

-

Ventilation : The laboratory should be well-ventilated with a sufficient number of air changes per hour to minimize the concentration of any fugitive emissions.

Personal Protective Equipment (PPE): The following PPE is required at all times when handling this compound:

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or other chemically resistant gloves (double gloving is recommended). | To prevent skin contact. The high reactivity of the compound necessitates a robust barrier. |

| Eye Protection | Chemical safety goggles and a face shield. | To protect the eyes and face from splashes. |

| Lab Coat | A flame-resistant lab coat with full-length sleeves. | To protect the skin and clothing from contamination. |

| Respiratory Protection | May be required for certain operations, such as cleaning up large spills. Consult your institution's safety officer. | To prevent inhalation of high concentrations of vapors or dust. |

Safe Handling and Experimental Protocols: A Step-by-Step Approach

The following protocols are generalized and should be adapted to specific experimental needs in consultation with your institution's chemical hygiene plan.

Receiving and Storage

-

Upon receipt, inspect the container for any damage. If the container is compromised, treat it as a spill.

-

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1]

-

Some sources recommend storing under an inert atmosphere at -20°C for long-term stability.[1]

Representative Experimental Protocol: Nucleophilic Substitution

This protocol outlines a general procedure for a nucleophilic substitution reaction, a common application of this compound.

Caption: A generalized experimental workflow for nucleophilic substitution.

Step-by-Step Methodology:

-

Preparation: In a chemical fume hood, prepare solutions of your nucleophile and a suitable base (e.g., K₂CO₃, Et₃N) in an appropriate anhydrous solvent (e.g., acetonitrile, DMF).

-

Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the solvent, nucleophile, and base.

-

Addition of this compound: Slowly add a solution of this compound to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature). The high reactivity of the bromomethyl group often allows for mild reaction conditions.[4]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, it is crucial to quench any unreacted this compound. This can be achieved by adding a nucleophilic scavenger. A common and effective method is the addition of a solution of sodium thiosulfate or a primary or secondary amine (e.g., diethylamine) in an appropriate solvent. The quenching reaction should be allowed to stir for a sufficient time to ensure complete neutralization of the alkylating agent.

-

Work-up and Purification: Proceed with a standard aqueous work-up to remove salts and other water-soluble impurities. The organic layer is then dried and concentrated. The crude product can be purified by an appropriate method, such as column chromatography.

Decontamination and Spill Management

In the event of a spill, it is critical to have a clear and practiced procedure in place.

Caption: Workflow for responding to a this compound spill.

Decontamination Solution: A freshly prepared solution of a nucleophilic reagent can be used to deactivate this compound. A 10% aqueous solution of sodium thiosulfate is a common choice. Alternatively, a solution of a secondary amine like diethylamine can be effective.

Spill Procedure:

-

Evacuate and Notify: Immediately evacuate the area and notify your supervisor and the institutional Environmental Health and Safety (EHS) office.

-

Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

-

Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover the material to avoid generating dust.

-

Decontamination: Carefully apply the decontamination solution to the spilled material, allowing for sufficient contact time to ensure complete reaction.

-

Collection and Disposal: Collect the decontaminated material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal. All materials used for cleanup should also be considered hazardous waste.

-

Final Cleaning: Clean the spill area thoroughly with soap and water.

Medical Surveillance and Occupational Health

Due to the potential for genotoxic, carcinogenic, and reproductive effects, a comprehensive medical surveillance program is recommended for all personnel who regularly handle this compound and other potent alkylating agents.[5][6][7] This program should be established in consultation with occupational health professionals.

Key Components of a Medical Surveillance Program:

-

Baseline Medical Examination: A pre-assignment medical examination should be conducted to establish a baseline of the employee's health.

-

Periodic Monitoring: Regular follow-up examinations should be performed. The frequency and content of these examinations should be determined by an occupational health physician.[5]

-

Biomonitoring: While not always feasible or necessary, biomonitoring for exposure to alkylating agents can be considered.[3][4][8] This may involve analyzing urine or blood for the presence of the compound or its metabolites, or for biomarkers of exposure.[3][4][8]

-

Record Keeping: Detailed records of potential exposures, medical examinations, and any health issues should be maintained for all personnel.[7]

Conclusion